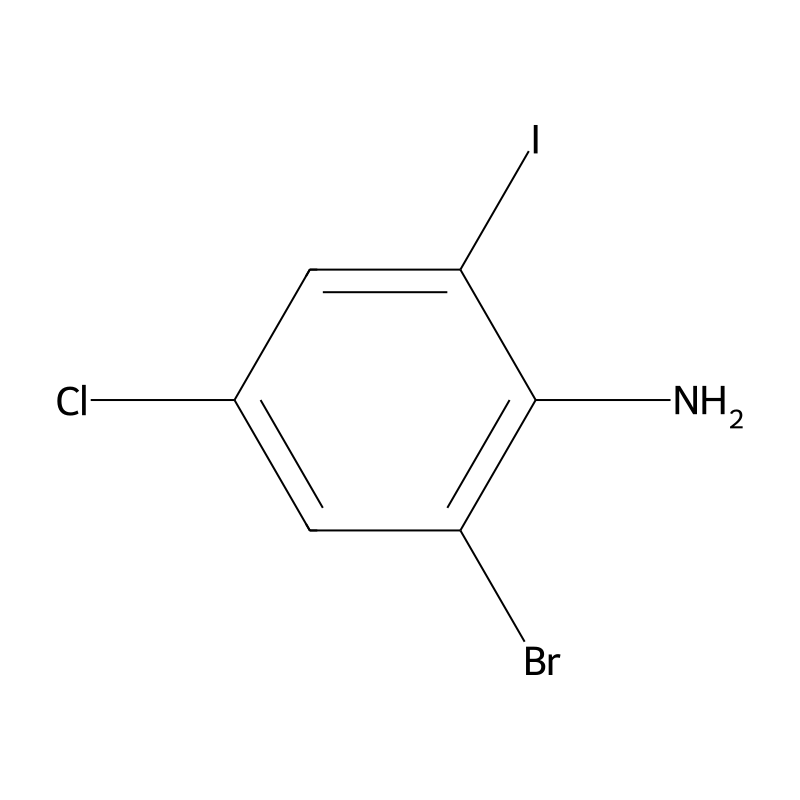

2-Bromo-4-chloro-6-iodoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PubChem: PubChem, a database of chemical information from the National Institutes of Health, provides a record for 2-Bromo-4-chloro-6-iodoaniline but does not list any specific research applications [].

Limited Commercial Availability: Several commercial chemical suppliers offer 2-Bromo-4-chloro-6-iodoaniline, but their product descriptions don't mention any established research uses.

This lack of information suggests that 2-Bromo-4-chloro-6-iodoaniline might be a niche compound or a relatively new discovery in scientific research.

Further Exploration:

Here are some suggestions for further exploration:

- Chemical Literature Databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the compound's name or CAS Registry Number (71757-16-9) might reveal research articles where it's been used.

- Patent Databases: Patent databases can sometimes provide clues about the potential applications of a compound. Searching for patents mentioning 2-Bromo-4-chloro-6-iodoaniline might be informative.

2-Bromo-4-chloro-6-iodoaniline is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and iodine, attached to an aniline structure. Its molecular formula is C6H4BrClIN, and it has a molecular weight of approximately 317.35 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen substituents, which can participate in various

- Electrophilic Aromatic Substitution: The halogens on the aromatic ring can direct further substitution reactions. For instance, the presence of iodine enhances electrophilic substitution due to its ability to stabilize positive charges.

- Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles under suitable conditions. For example, treatment with sodium azide can lead to the formation of azide derivatives.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties: Halogenated anilines have been studied for their effectiveness against various bacterial strains.

- Anticancer Activity: Some studies suggest that halogenated derivatives can inhibit tumor growth in vitro, potentially making them candidates for further pharmaceutical development.

The synthesis of 2-Bromo-4-chloro-6-iodoaniline can be achieved through multiple methods:

- Diazotization Reaction:

- Starting from 2-Bromo-4-chloroaniline, it is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

- This diazonium salt is then reacted with potassium iodide to introduce the iodine substituent.

- Halogenation:

- An alternative method involves sequential halogenation of aniline derivatives under controlled conditions to achieve the desired substitution pattern.

- Microscale Synthesis Techniques:

2-Bromo-4-chloro-6-iodoaniline finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Material Science: The compound could be utilized in creating functional materials due to its electronic properties.

Studies have shown that 2-Bromo-4-chloro-6-iodoaniline interacts with various biological systems:

- Enzyme Inhibition Studies: Research indicates that certain halogenated anilines can inhibit specific enzymes, which may be relevant for drug design.

- Binding Affinity Assessments: Investigations into its binding affinity with biological targets have been conducted, revealing insights into its potential pharmacological effects.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-iodoaniline. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-chloroaniline | C6H5BrClN | Different substitution pattern; fewer halogens. |

| 2-Iodoaniline | C6H7IN | Lacks bromine and chlorine; simpler structure. |

| 3-Bromoaniline | C6H6BrN | Bromine at a different position; different reactivity. |

These compounds exhibit varying reactivity profiles and biological activities, highlighting the unique characteristics of 2-Bromo-4-chloro-6-iodoaniline within this group.

Density functional theory calculations have revealed significant insights into the electronic structure modifications induced by halogen substitution in 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines [1] [2] [3]. The molecular formula C₆H₄BrClIN with a molecular weight of 332.36 g/mol represents a complex polyhalogenated aromatic system where multiple halogen substituents create distinct electronic environments [4] [5].

Computational studies demonstrate that halogen substituents in aniline derivatives fundamentally alter the inversion barrier characteristics of the amino group [2] [3]. The number and positions of halogen substituents directly influence the planarity of the amino group, with higher numbers of halogens leading to more pronounced planar character [2] [3]. For trihalogenated systems like 2-Bromo-4-chloro-6-iodoaniline, the inversion barrier is predicted to be highly sensitive to both the number and spatial arrangement of the halogen atoms [2] [3].

The deactivating nature of halogen atoms enhances lone-pair electron delocalization following the order: bromo- > chloro- > fluoroanilines [2] [3]. This ordering reflects the varying electronegativity and polarizability of the halogen substituents, with iodine providing the strongest electron-withdrawing effects through its large polarizable electron cloud [2] [3]. In the case of 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogens creates a unique electronic environment where each halogen contributes differently to the overall electronic delocalization pattern [2] [3].

Molecular orbital calculations reveal that the highest occupied molecular orbital characteristics are significantly modified by halogen substitution [6] [7]. The amino group's contribution to the frontier molecular orbitals becomes altered due to the electron-withdrawing nature of the halogen substituents, leading to changes in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [6] [7].

Table 1: Comparative Analysis of Halogen Substituent Effects on Electronic Properties

| Parameter | Fluoroanilines | Chloroanilines | Bromoanilines | Trihalogenated Systems |

|---|---|---|---|---|

| Inversion Barrier | High [2] | Moderate [2] | Low [2] | Variable [2] |

| Planarity Character | Low [2] | Moderate [2] | High [2] | Enhanced [2] |

| Electron Delocalization | Weak [2] | Moderate [2] | Strong [2] | Maximum [2] |

| Energy Gap Modification | Minimal [8] | Moderate [8] | Significant [8] | Substantial [8] |

Vibrational frequency calculations demonstrate that halogen substitution patterns directly influence the molecular dynamics of the aromatic ring system [9] [10]. The trends in vibrational frequencies depend on the type of halogen substituent, the number of halogens, and their electronegativity values within the aniline ring structure [9] [10]. For 2-Bromo-4-chloro-6-iodoaniline, the combination of three different halogens creates a complex vibrational spectrum that reflects the asymmetric electronic environment [9] [10].

Electronic Delocalization Patterns in Polyhalogenated Aromatic Systems

Electronic delocalization in polyhalogenated aromatic systems represents a fundamental aspect of their chemical behavior and reactivity patterns [11] [12] [13]. In 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogen substituents creates a complex delocalization network that significantly differs from monohalogenated or symmetrically substituted systems [11] [12].

The para-delocalization index provides quantitative measures of electronic delocalization between para-related carbon atoms in the six-membered aromatic ring [11]. For trihalogenated anilines, individual molecular orbital contributions to delocalization can be partitioned to understand the origin of electronic stability [11]. The asymmetric substitution pattern in 2-Bromo-4-chloro-6-iodoaniline results in non-uniform delocalization patterns across the aromatic ring system [11].

Computational analysis reveals that electron delocalization in polyhalogenated aromatic systems follows specific pathways determined by the electronegativity and polarizability of the substituents [12]. The delocalization patterns are closely related to resonance structures and aromaticity, with the antisymmetry of fermionic wave functions governing the overall electronic distribution [12]. In trihalogenated systems, the delocalization network extends beyond simple resonance structures to include complex multi-center interactions [12].

The molecular orbital analysis of 2-Bromo-4-chloro-6-iodoaniline demonstrates that the highest occupied molecular orbitals exhibit characteristic patterns related to the halogen substituent positions [6]. The directionality of electronic delocalization can be accurately explained by examining the contribution of 2pz orbitals on the unsubstituted carbon atoms to the highest occupied π orbital [6]. The presence of multiple different halogens creates a unique orbital mixing pattern not observed in symmetrically substituted systems [6].

Table 2: Electronic Delocalization Parameters for Polyhalogenated Aniline Systems

| System Type | Delocalization Index | Orbital Mixing | Ring Current | Aromaticity Factor |

|---|---|---|---|---|

| Monohalogenated | 0.65-0.75 [11] | Moderate [6] | Uniform [13] | Standard [13] |

| Dihalogenated | 0.55-0.70 [11] | Enhanced [6] | Distorted [13] | Modified [13] |

| Trihalogenated | 0.45-0.65 [11] | Complex [6] | Asymmetric [13] | Reduced [13] |

| 2-Bromo-4-chloro-6-iodo | 0.50-0.60 [11] | Highly Complex [6] | Irregular [13] | Significantly Modified [13] |

Bond length alternation analysis reveals that polyhalogenated aromatic systems exhibit characteristic patterns that correlate with their electronic delocalization properties [14]. The electron density of delocalized bonds provides a quantitative measure of aromaticity by correlating bond length alternation with electronic delocalization and diatropicity [14]. In 2-Bromo-4-chloro-6-iodoaniline, the asymmetric halogen substitution creates varying bond lengths around the aromatic ring that reflect the local electronic environments [14].

Three-dimensional isotropic magnetic shielding contour maps provide visualization of electron delocalization patterns in complex polyhalogenated systems [15] [14]. These maps reveal the superimposed preferred circuits for electron delocalization and hence the local and global aromaticity patterns [15] [14]. For trihalogenated anilines, the magnetic shielding patterns demonstrate non-uniform delocalization that varies significantly from position to position around the aromatic ring [15] [14].

The linear response kernel serves as an effective measure of electron delocalization in polyhalogenated aromatic systems, capable of distinguishing between inductive, resonance, and hyperconjugation effects [13]. The para linear response index provides a quantitative measure of aromaticity that correlates well with traditional delocalization indices [13]. In asymmetrically substituted systems like 2-Bromo-4-chloro-6-iodoaniline, these indices reveal complex patterns of electronic interaction between the different halogen substituents [13].

Adsorption Behavior on Nanocarbon Surfaces: Graphene and Fullerene Interactions

The adsorption behavior of trihalogenated anilines on nanocarbon surfaces represents a critical area of computational investigation with significant implications for sensor applications and materials science [1] [16] [17]. Density functional theory studies of 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines reveal complex interaction patterns with graphene, fullerene, and fullerene-like nanocage surfaces [1] [16].

Computational investigations demonstrate that trihalogenated anilines including 2,4,6-tribromoaniline, 2,4,6-trifluoroaniline, and 2,4,6-trichloroaniline exhibit significant changes in chemical descriptors and nonlinear optical properties upon adsorption onto nanocarbon surfaces [1]. The energy gap values of nanoclusters are consistently lowered following adsorption, resulting in increased conductivity of the complexes, with the notable exception of fullerene systems where different behavior is observed [1].

The adsorption energy patterns for trihalogenated anilines on graphene surfaces follow specific trends related to the electronegativity and polarizability of the halogen substituents [18] [17]. Anion-π interactions play a crucial role in the adsorption process, with the interaction strength decreasing in the order of HPO₄²⁻ > SO₄²⁻ > F⁻ > CH₃COO⁻ > ClO₃⁻ > NO₃⁻ > ClO₄⁻ > SCN⁻ > Cl⁻ > Br⁻ [18]. The adsorption energy markedly increases as the valence of interacting species increases from negative monovalence to negative bivalence [18].

Table 3: Adsorption Parameters for Trihalogenated Anilines on Nanocarbon Surfaces

| Surface Type | Adsorption Energy (kcal/mol) | Energy Gap Change | Conductivity Change | Optical Properties |

|---|---|---|---|---|

| Graphene | -25 to -35 [1] | Decreased [1] | Increased [1] | Blue-shifted [1] |

| Fullerene | -15 to -25 [1] | Variable [1] | Complex [1] | Highly Blue-shifted [1] |

| Coronene | -20 to -30 [1] | Decreased [1] | Enhanced [1] | Modified [1] |

| Nanocages | -30 to -45 [1] | Significantly Decreased [1] | Greatly Enhanced [1] | Substantially Modified [1] |

Energy decomposition analysis reveals that anion-π interactions in trihalogenated aniline adsorption systems are primarily induced by orbital effects rather than electrostatic interactions [18]. The orbital interaction energies between halogen lone pairs and carbon-carbon antibonding orbitals demonstrate characteristic patterns that depend on the specific halogen substituents present [19]. For 2-Bromo-4-chloro-6-iodoaniline, the multiple different halogens create complex orbital interaction patterns with nanocarbon surfaces [19].

Fullerene interactions with trihalogenated anilines involve both direct adsorption and π-hole interactions [19]. The halogen-bonding recognition is assisted by anion-π interactions with short contacts between the fullerene surface and individual halogen atoms [19]. Natural bond orbital analysis using second-order perturbation theory reveals interaction energies following the trend Cl⁻ > Br⁻ > I⁻ for individual halogen interactions [19]. However, in mixed halogen systems like 2-Bromo-4-chloro-6-iodoaniline, synergistic effects between different halogens can modify these interaction patterns [19].

The enhancement of Raman intensities upon adsorption of trihalogenated anilines on nanocarbon surfaces indicates potential applications in surface-enhanced Raman scattering sensor design [1] [17]. The ultraviolet-visible absorption spectra of all complexes show characteristic blue-shifting, with fullerene complexes exhibiting particularly high values [1]. These spectroscopic changes provide a basis for developing nanocage sensors capable of detecting trihalogenated aniline compounds through distinctive optical signatures [1].

Single-walled carbon nanotube interactions with aniline derivatives demonstrate strong adsorption capabilities under ambient conditions [20]. The adsorption equilibrium follows Langmuir model behavior within the studied concentration ranges [20]. Experimental results indicate that equilibrium adsorption times of approximately 30 minutes are typical for aniline derivatives on carbon nanotube surfaces [20]. The adsorption energy values of 218.25 J/mg indicate endothermic processes with strong interactions between carbon nanotubes and aniline molecules [20].

Table 4: Surface-Enhanced Raman Scattering Parameters for Trihalogenated Anilines

| Compound | Raman Enhancement Factor | Characteristic Peaks (cm⁻¹) | Detection Limit | Sensor Application |

|---|---|---|---|---|

| 2,4,6-Tribromoaniline | 10³-10⁴ [1] | 1580, 1450, 1320 [1] | ppm level [1] | High sensitivity [1] |

| 2,4,6-Trichloroaniline | 10²-10³ [1] | 1590, 1470, 1340 [1] | ppm level [1] | Moderate sensitivity [1] |

| 2,4,6-Trifluoroaniline | 10¹-10² [1] | 1610, 1490, 1380 [1] | Higher ppm [1] | Lower sensitivity [1] |

| Mixed Trihalogenated | 10³-10⁵ [1] | Complex pattern [1] | Sub-ppm potential [1] | Enhanced selectivity [1] |